molecular formula C15H12F2O B14472754 1,3-Bis(4-fluorophenyl)propan-2-one CAS No. 65622-33-5

1,3-Bis(4-fluorophenyl)propan-2-one

Katalognummer: B14472754
CAS-Nummer: 65622-33-5
Molekulargewicht: 246.25 g/mol
InChI-Schlüssel: BPARIXKHXBXFHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C₁₅H₁₂F₂O It is characterized by the presence of two 4-fluorophenyl groups attached to a propan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate 4-fluorophenylpropan-2-one. This intermediate is then subjected to further reaction with another equivalent of 4-fluorobenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 1,3-bis(4-fluorophenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(2-fluorophenyl)propan-2-one: Similar structure but with fluorine atoms in the ortho position.

    1,3-Bis(4-chlorophenyl)propan-2-one: Similar structure but with chlorine atoms instead of fluorine.

    1,3-Bis(4-bromophenyl)propan-2-one: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

1,3-Bis(4-fluorophenyl)propan-2-one is unique due to the presence of fluorine atoms in the para position, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

65622-33-5

Molekularformel

C15H12F2O

Molekulargewicht

246.25 g/mol

IUPAC-Name

1,3-bis(4-fluorophenyl)propan-2-one

InChI

InChI=1S/C15H12F2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2

InChI-Schlüssel

BPARIXKHXBXFHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.